Physicochemical properties of 2-(4-Methylpiperazin-1-yl)acetamide
Physicochemical properties of 2-(4-Methylpiperazin-1-yl)acetamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)acetamide (CAS: 262368-30-9)
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(4-Methylpiperazin-1-yl)acetamide, a key chemical intermediate in the synthesis of Nintedanib, a multi-targeted tyrosine kinase inhibitor.[][2][3] Understanding the fundamental properties of this molecule is paramount for researchers, scientists, and drug development professionals involved in process chemistry, formulation, and analytical sciences. This document delves into the structural, physical, and chemical characteristics of the compound, outlines robust experimental protocols for their determination, and discusses the direct implications of these properties on pharmaceutical development. By synthesizing data from authoritative sources with practical, field-proven insights, this guide serves as an essential resource for optimizing the handling, purification, and application of this important synthetic building block.
Introduction: Context and Significance
Compound Overview
2-(4-Methylpiperazin-1-yl)acetamide, registered under CAS number 262368-30-9, is a substituted acetamide derivative featuring a methylpiperazine moiety.[4][5][6] Its formal IUPAC name is N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.[][5]
Structurally, the molecule possesses two key basic centers: the tertiary amine within the piperazine ring and the aniline nitrogen on the phenyl ring. This dual basicity, combined with the polar acetamide group, governs much of its chemical behavior. It is primarily recognized for its role as a crucial intermediate in the manufacture of Nintedanib, a drug used to treat idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[][7]
The Imperative of Physicochemical Profiling in Drug Development
The journey of a drug from discovery to clinical application is profoundly influenced by the physicochemical properties of its active pharmaceutical ingredient (API) and related intermediates.[8][9] Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) are not mere data points; they are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10] A comprehensive understanding of these characteristics during early development can mitigate the risk of costly late-stage failures and guide rational drug design and formulation strategies.[11][12] For an intermediate like 2-(4-Methylpiperazin-1-yl)acetamide, these properties dictate the efficiency of synthesis, the strategy for purification, and the control of impurities in the final API.[2]
Core Physicochemical Profile
The fundamental properties of 2-(4-Methylpiperazin-1-yl)acetamide are summarized below. This data represents a synthesis of predicted and experimental values from various chemical databases and suppliers.
| Property | Value | Source Type | Reference(s) |
| IUPAC Name | N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | N/A | [][5] |
| CAS Number | 262368-30-9 | N/A | [3][4][6] |
| Molecular Formula | C14H22N4O | N/A | [][5][13][14] |
| Molecular Weight | 262.35 g/mol | Computed/Reported | [][5][6][13] |
| Appearance | Off-white to Pale Beige Solid | Experimental | [][2] |
| Melting Point | 152 - 154 °C | Experimental | [][2][4] |
| Boiling Point | 434.8 ± 40.0 °C | Predicted | [][4][15] |
| Density | 1.151 ± 0.06 g/cm³ | Predicted | [][4] |
| Solubility | Slightly soluble in DMSO and Methanol | Experimental | [][2][4][15] |
| Water Solubility | 0.533 g/L | Predicted | [16] |
| pKa (Apparent Basic) | 6.59 / 7.43 ± 0.10 | Experimental / Predicted | [2][4][16][17] |
| LogP (Octanol/Water) | 0.220 - 0.5 | Experimental / Computed | [5][16] |
| Topological Polar Surface Area (TPSA) | 52.8 Ų | Computed | [5][17] |
Experimental Determination and Analytical Strategy
A robust physicochemical characterization is built on validated experimental protocols. The following sections describe standard methodologies for determining the key properties of 2-(4-Methylpiperazin-1-yl)acetamide, grounded in the principles of accuracy and reproducibility.
General Workflow for Physicochemical Characterization
The process of characterizing a new chemical entity or intermediate follows a logical progression. The goal is to build a comprehensive data package that informs subsequent development activities.
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